molecular formula C19H25N5O4S B10989940 ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10989940
M. Wt: 419.5 g/mol
InChI Key: BBKUEUJALJQDCT-UHFFFAOYSA-N
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Description

Ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the thiazole intermediate with 4-methylpiperidine under controlled conditions.

    Acetylation and esterification: The final steps involve acetylation of the intermediate followed by esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and aminothiazole share structural similarities with ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate.

    Piperidine Derivatives: Compounds like 4-methylpiperidine and its derivatives also exhibit similar structural features.

Uniqueness

What sets this compound apart is its combination of the thiazole and piperidine moieties, which confer unique chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H25N5O4S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H25N5O4S/c1-3-28-18(27)10-14-12-29-19(20-14)21-16(25)11-24-17(26)5-4-15(22-24)23-8-6-13(2)7-9-23/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21,25)

InChI Key

BBKUEUJALJQDCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)C

Origin of Product

United States

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